Carboprost
Vue d'ensemble
Description
Carboprost is a synthetic prostaglandin analogue, specifically related to prostaglandin F2α. It is used in medicine for its pharmacological effects, but here we focus solely on its chemical aspects.
Synthesis Analysis
The synthesis of complex organic molecules like Carboprost often involves intricate steps that may include the formation of cyclic structures, which are common in natural products with medicinal properties. Recent advances in the total synthesis of natural products containing eight-membered carbocycles highlight the challenges and strategies in synthesizing structurally intricate molecules (Hu et al., 2020).
Molecular Structure Analysis
Carbohydrates and related organic compounds' molecular structure analysis has significantly benefited from advancements in techniques like mass spectrometry, providing insights into complex molecular architectures (Harvey, 2012).
Chemical Reactions and Properties
The study of carbohydrates and glycoconjugates offers parallels in understanding the chemical reactions and properties of compounds like Carboprost. For instance, MALDI mass spectrometry has been instrumental in analyzing carbohydrates, shedding light on their chemical behavior and interaction patterns (Harvey, 2021).
Physical Properties Analysis
Carbohydrate analysis techniques also contribute to understanding the physical properties of organic compounds. For example, the characterization and analysis of food-sourced carbohydrates provide methods that could be applicable to analyzing the physical properties of compounds like Carboprost (Kiely & Hickey, 2022).
Chemical Properties Analysis
Similarly, the chemical properties of carbohydrates and their interactions, studied through techniques like capillary electrophoresis and mass spectrometry, offer a framework that could be applied to understanding the chemical properties of Carboprost (El Rassi, 1997).
Applications De Recherche Scientifique
Management of Labor : Carboprost trometamol significantly reduces the duration of the third stage of labor and blood loss in parturient women (Abdel‐aleem et al., 1993).
Post-Cesarean Section Care : When combined with oxytocin, carboprost effectively prevents bleeding after cesarean section, improves uterine involution, and enhances neonatal birth quality (Gong & Wu, 2022).
Prevention of Postpartum Hemorrhage : Carboprost combined with oxytocin can prevent postpartum hemorrhage, shorten the third stage of labor, and shows no evidence of side reactions (Yi-we, 2007).
Gynecological Applications : It is used in intractable postpartum hemorrhage caused by uterus contraction asthenia and can be applied in myonectomy and cervical pregnancy (Hao, 2011).
Pharmaceutical Stability : The stability and recovery of carboprost and misoprostol in obstetric and gynecological practices can be assessed using LCMS (Chu et al., 2007).
Treatment of Urinary Retention : Carboprost demonstrates a rapid and remarkable therapeutic effect in treating urinary retention in postoperative patients of radical hysterectomy for cervical carcinoma (Jiasong, 2011).
Comparative Effectiveness : It was found to be more effective than oxytocin in preventing postpartum hemorrhage in high-risk patients undergoing cesarean delivery (Bai et al., 2013).
Side Effects and Safety : While effective in reducing blood loss, carboprost is associated with unpleasant side effects and can lead to life-threatening reactions if used excessively (O’Leary, 1994).
Reduction in Maternal Mortality and Morbidity : Carboprost tromethamine injection arrests intractable postpartum hemorrhage, minimizing blood loss in the third stage and reducing maternal mortality and morbidity (2013).
Adverse Reaction Management : Low-dose sufentanil and remifentanil infusions have been found effective in preventing adverse reactions related to carboprost administration during cesarean section under combined spinal-epidural anesthesia (Hu et al., 2022; Wei et al., 2020).
Safety And Hazards
Carboprost may cause serious side effects. It should be used only with strict adherence to recommended dosages . It should be used by medically trained personnel in a hospital that can provide immediate intensive care and acute surgical facilities . Personal protective equipment should be used when handling Carboprost .
Propriétés
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h5,7,12,14,16-19,22-23,26H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25)/b7-5-,14-12+/t16-,17-,18+,19-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJKPYFALUEJCK-IIELGFQLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@](C)(/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022739 | |
Record name | Carboprost | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Carboprost | |
CAS RN |
35700-23-3, 59286-19-0 | |
Record name | Carboprost | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35700-23-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carboprost [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035700233 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 15-Methyl-pgf2-alpha | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059286190 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carboprost | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CARBOPROST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B5032XT6O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.